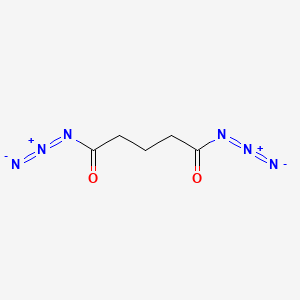![molecular formula C15H14OS B14490502 (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone CAS No. 64000-69-7](/img/structure/B14490502.png)
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C16H16OS It is a member of the methanone family, characterized by the presence of a ketone group bonded to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: HNO3 for nitration, Br2 for bromination, sulfuric acid (H2SO4) as catalyst, controlled temperature.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)[4-(methylsulfonyl)phenyl]methanone.
Reduction: Formation of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Applications De Recherche Scientifique
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The pathways involved may include the inhibition of enzymes or the modulation of receptor activity, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dimethylphenyl)[4-(methylsulfanyl)phenyl]methanone
- (4-Methoxyphenyl)[2,4,6-trimethylphenyl]methanone
- (3,4-Dimethylphenyl)[3-nitrophenyl]methanone
Uniqueness
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is unique due to the presence of both a methylsulfanyl group and a ketone group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
64000-69-7 |
|---|---|
Formule moléculaire |
C15H14OS |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(2-methylphenyl)-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C15H14OS/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
Clé InChI |
MSILRDAZLIPHLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



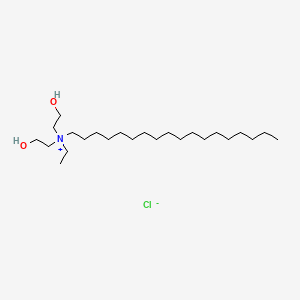
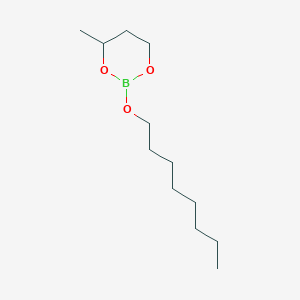
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
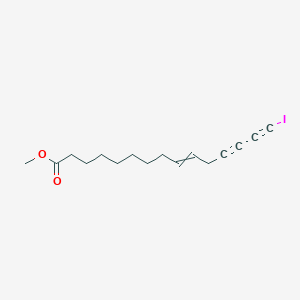
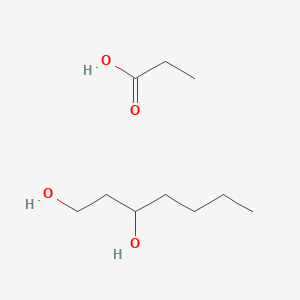
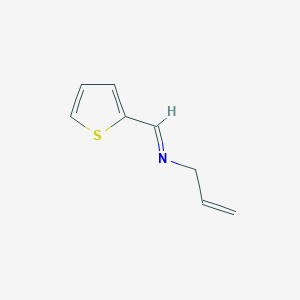
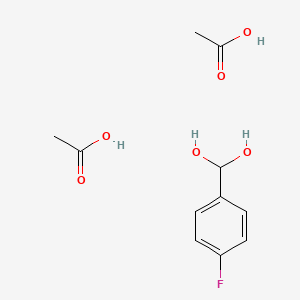
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)



![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
